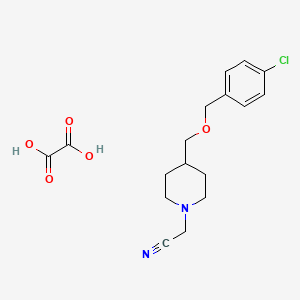
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate is a useful research compound. Its molecular formula is C17H21ClN2O5 and its molecular weight is 368.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Structurally similar 1, 4-disubstituted piperidines have been found to be highly selective for resistant plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum . This suggests that the compound may interact with its targets to inhibit their function, leading to the death of the parasite.
Biochemical Pathways
Given its potential antimalarial activity, it may affect pathways related to the survival and replication of plasmodium falciparum .
Pharmacokinetics
Similar compounds have been evaluated for their antiplasmodial activity in vitro , suggesting that they may have suitable bioavailability for this application.
Result of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum , suggesting that this compound may have a similar effect.
Biologische Aktivität
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Piperidine Derivative : The reaction of piperidine with 4-chlorobenzyl chloride in the presence of a base (e.g., sodium hydroxide) to form the piperidine derivative.
- Acetonitrile Introduction : The introduction of acetonitrile to the piperidine derivative, often through nucleophilic substitution.
- Oxalate Salt Formation : Finally, the reaction with oxalic acid to form the oxalate salt.
The resulting compound is characterized by its complex structure featuring a piperidine ring, a chlorobenzyl moiety, and an acetonitrile group.
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes or receptors involved in metabolic pathways.
Case Studies and Research Findings
Recent research has explored the biological implications of this compound in various contexts:
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections .
- Oxalate Metabolism : Given its oxalate component, research has investigated its role in kidney stone formation and metabolism. A review highlighted the impact of dietary oxalates on kidney health and suggested that compounds like this could influence urinary oxalate levels .
- Inhibition Studies : Inhibitory effects on specific enzymes related to metabolic disorders have been observed, indicating potential therapeutic applications in conditions such as diabetes or obesity .
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Enzyme inhibition | |
| Compound C | Oxalate metabolism |
Table 2: Synthesis Pathway Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Piperidine Reaction | Piperidine + 4-chlorobenzyl chloride | Piperidine derivative |
| Acetonitrile Introduction | Acetonitrile + base | Acetonitrile-substituted product |
| Oxalate Formation | Oxalic acid + previous product | This compound |
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetonitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.C2H2O4/c16-15-3-1-13(2-4-15)11-19-12-14-5-8-18(9-6-14)10-7-17;3-1(4)2(5)6/h1-4,14H,5-6,8-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYOIRHXRGDNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














